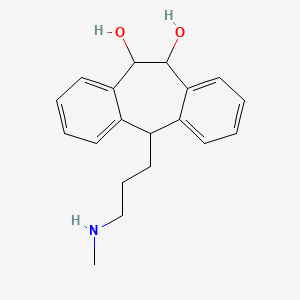

10,11-Dihydro-10,11-dihydroxy Protriptyline

Description

Properties

IUPAC Name |

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWYQGRGZFSGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952222 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29785-65-7 | |

| Record name | 10,11-Dihydro-10,11-dihydroxyprotriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a significant metabolite of the tricyclic antidepressant Protriptyline. The information presented herein is intended to support research, analytical method development, and drug metabolism studies.

Introduction

10,11-Dihydro-10,11-dihydroxy Protriptyline is a key metabolite of Protriptyline, a tricyclic antidepressant (TCA) used in the treatment of depression.[1] The parent compound, Protriptyline, exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the brain.[2][3] The metabolism of Protriptyline is a critical aspect of its pharmacology, influencing its efficacy and safety profile. The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline occurs through a well-established metabolic pathway for tricyclic compounds containing a dibenzocycloheptene ring system.[4][5] Understanding the chemical properties of this metabolite is essential for a complete characterization of Protriptyline's disposition in the body.

Chemical and Physical Properties

Detailed experimental data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is not extensively available in the public domain. However, based on its chemical structure and data from its parent compound, Protriptyline, we can infer some of its key properties.

| Property | Value | Source/Reference |

| Chemical Name | 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][6]annulene-10,11-diol | Inferred from parent compound structure |

| CAS Number | 29785-65-7 | Commercial Suppliers |

| Molecular Formula | C₁₉H₂₃NO₂ | Commercial Suppliers |

| Molecular Weight | 297.4 g/mol | Commercial Suppliers |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be more polar than Protriptyline, with some solubility in water and polar organic solvents. The hydrochloride salt of the parent drug, Protriptyline HCl, is freely soluble in water and soluble in dilute HCl.[7] | Inferred from chemical structure |

| Stability | The stability of the diol metabolite has not been extensively reported. As with many hydroxylated metabolites, it may be susceptible to further oxidation or conjugation. | General chemical principles |

Synthesis and Metabolic Formation

The primary route to 10,11-Dihydro-10,11-dihydroxy Protriptyline is through the hepatic metabolism of Protriptyline.[2][8] This process is mediated by cytochrome P450 enzymes and involves the formation of an epoxide intermediate.[4][5]

The metabolic pathway can be summarized as follows:

-

Epoxidation: The 10,11-double bond of the dibenzocycloheptene ring of Protriptyline is oxidized by cytochrome P450 enzymes to form a reactive epoxide intermediate, 10,11-epoxy Protriptyline.[9]

-

Hydrolysis: The epoxide intermediate is then hydrolyzed by epoxide hydrolase to the corresponding trans-diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5]

Caption: Metabolic formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline from Protriptyline.

A laboratory synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline would likely mimic this metabolic pathway, involving a controlled oxidation of Protriptyline to the epoxide, followed by acid- or base-catalyzed hydrolysis.

Analytical Characterization

The characterization and quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in biological matrices are crucial for pharmacokinetic and metabolism studies. The primary analytical techniques employed for tricyclic antidepressants and their metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[10][11]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of drug metabolites in complex biological samples.[12]

Hypothetical HPLC-MS/MS Method:

-

Sample Preparation: A protein precipitation or solid-phase extraction (SPE) would be employed to isolate the analyte from plasma or urine.[12]

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (containing a small amount of formic acid or ammonium acetate) would likely provide good separation from the parent drug and other metabolites.

-

Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions.

Caption: A typical workflow for the analysis of drug metabolites by HPLC-MS/MS.

Spectral Data

-

Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of 298.4. Key fragmentation patterns would likely involve the loss of water from the diol moiety and cleavage of the propylamino side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, new signals for the protons at the 10- and 11-positions bearing the hydroxyl groups, and signals for the propylamino side chain.

-

¹³C NMR would show signals for the two new hydroxyl-bearing carbons in the aliphatic region, in addition to the aromatic and side-chain carbon signals.

-

Pharmacological Significance

The pharmacological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline has not been extensively studied. However, it is known that hydroxylated metabolites of tricyclic antidepressants can retain pharmacological activity, sometimes with a different receptor binding profile compared to the parent drug.[13][14] Therefore, it is plausible that this metabolite could contribute to the overall therapeutic effect or side-effect profile of Protriptyline. Further research is needed to elucidate the specific pharmacological properties of this compound.

Conclusion

10,11-Dihydro-10,11-dihydroxy Protriptyline is a major metabolite of Protriptyline, formed via the epoxide-diol pathway. While it is commercially available as a reference standard, detailed information on its chemical and pharmacological properties is limited. This guide provides a summary of the known information and highlights areas where further research is needed to fully characterize this important metabolite. The analytical methods and structural information presented here can serve as a foundation for researchers and drug development professionals working with Protriptyline and its metabolites.

References

- Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical pharmacology and therapeutics, 23(5), 580–584.

-

Wikipedia. (2024). Protriptyline. Retrieved from [Link]

-

PubChem. (n.d.). Protriptyline. Retrieved from [Link]

- Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409.

-

ClinPGx. (n.d.). Metabolism of tricyclic antidepressants. Retrieved from [Link]

- Hammett-Stabler, C. A., & Dasgupta, A. (2015). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Mass Spectrometry in the Clinical Laboratory (pp. 161-169). Humana Press, New York, NY.

-

StatPearls. (2023). Protriptyline. Retrieved from [Link]

- Wen, B., Ma, L., Zhu, M., & Nelson, S. D. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(2), 135–144.

- Washington State Patrol. (n.d.).

- International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods.

- Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity.

- Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis.

-

Drugs.com. (n.d.). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]

-

Mayo Clinic. (2024). Tricyclic antidepressants. Retrieved from [Link]

-

LiverTox. (2020). Protriptyline. Retrieved from [Link]

- Wen, B., Ma, L., Zhu, M., & Nelson, S. D. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(2), 135–144.

- Patsnap Synapse. (2024). What is Protriptyline Hydrochloride used for?

- Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1975). Epoxide metabolites of protriptyline in rat urine.

- Sisenwine, S. F., Knowles, J. A., & Ruelius, H. W. (1969). A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. Analytical Letters, 2(6), 315-324.

- Der Pharma Chemica. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review.

- Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.

- MDPI. (2024).

- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Al-Najar, A. A. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine.

- Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.

- Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Carbamazepine-d4 (mixture of isomers).

- Journal of Analytical Toxicology. (1995).

- Sisenwine, S. F., Knowles, J. A., & Ruelius, H. W. (1969). A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. Analytical Letters, 2(6), 315-324.

- Wong, S. H., & Waugh, S. W. (2008). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 30(4), 513–517.

- MDPI. (2021). New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling.

-

Wikipedia. (2024). Mirtazapine. Retrieved from [Link]

- Journal of Medicinal Chemistry. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)

Sources

- 1. Tricyclic antidepressants and tetracyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 2. Protriptyline - Wikipedia [en.wikipedia.org]

- 3. What is Protriptyline Hydrochloride used for? [synapse.patsnap.com]

- 4. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Protriptyline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Epoxide metabolites of protriptyline in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Gas Chromatography for Tricyclic Antidepressants Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. wsp.wa.gov [wsp.wa.gov]

- 13. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a principal metabolite of the tricyclic antidepressant (TCA) protriptyline. While direct pharmacological data on this metabolite is limited, this paper synthesizes information on the parent compound's pharmacodynamics, the principles of TCA metabolism, and data from analogous compounds to construct a scientifically grounded, inferred mechanism of action. We delve into the metabolic pathway, the likely receptor and transporter interactions of the diol metabolite, and its potential contribution to the overall therapeutic and adverse effect profile of protriptyline. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and metabolic fate of dibenzocycloheptene-derivative TCAs.

Introduction: The Clinical Context of Protriptyline and its Metabolites

Protriptyline is a secondary amine tricyclic antidepressant that has been utilized in the treatment of major depressive disorder and, due to its uniquely energizing properties among TCAs, in conditions such as narcolepsy and attention-deficit/hyperactivity disorder.[1][2] Like all TCAs, its clinical efficacy and side effect profile are not solely attributable to the parent drug. The therapeutic and adverse effects of TCAs are often a composite of the actions of the parent compound and its pharmacologically active metabolites.[3]

Protriptyline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] A key metabolic pathway involves the oxidation of the 10,11-double bond of the dibenzocycloheptene ring, leading to the formation of a 10,11-epoxide intermediate.[4] This reactive epoxide is subsequently hydrolyzed by epoxide hydrolase to form the more stable and polar metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline. The presence of this dihydrodiol metabolite has been confirmed in the urine of rats and is a recognized metabolite in humans.[4] Understanding the intrinsic pharmacological activity of this metabolite is crucial for a complete comprehension of protriptyline's clinical pharmacology.

Pharmacodynamic Profile of the Parent Compound: Protriptyline

The foundational mechanism of action of protriptyline, like other TCAs, is the inhibition of monoamine reuptake in the synaptic cleft.[5][6] This action increases the concentration of neurotransmitters available to bind to postsynaptic receptors. Protriptyline exhibits a distinct preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT).[7]

Primary Mechanism of Action:

-

Norepinephrine Reuptake Inhibition: Protriptyline is a potent inhibitor of NET, which is believed to be the primary driver of its antidepressant and energizing effects.[1]

-

Serotonin Reuptake Inhibition: It is a less potent inhibitor of SERT.[7]

-

Dopamine Reuptake Inhibition: Its affinity for the dopamine transporter (DAT) is significantly lower and generally not considered clinically relevant at therapeutic doses.[7]

dot

Caption: Primary mechanism of Protriptyline action at the synapse.

Beyond its primary targets, protriptyline interacts with several other receptors, which largely contribute to its side effect profile rather than its therapeutic efficacy.[4]

Table 1: Receptor Binding Affinity (Ki, nM) of Protriptyline

| Target Transporter/Receptor | Binding Affinity (Ki, nM) | Associated Effects |

|---|---|---|

| Norepinephrine Transporter (NET) | 1.41 [7] | Antidepressant, Energizing |

| Serotonin Transporter (SERT) | 19.6 [7] | Antidepressant, Anxiolytic |

| Dopamine Transporter (DAT) | 2,100[7] | Negligible at therapeutic doses |

| Histamine H1 Receptor | High Affinity (not quantified in results) | Sedation, Weight Gain[4][8] |

| Muscarinic M1 Receptor | High Affinity (not quantified in results) | Anticholinergic effects (dry mouth, blurred vision, constipation)[4][8] |

| Alpha-1 Adrenergic Receptor | High Affinity (not quantified in results) | Orthostatic hypotension, Dizziness[4][8] |

Metabolic Bioactivation Pathway

The biotransformation of protriptyline to its 10,11-dihydrodiol metabolite is a critical pathway that detoxifies the parent compound while generating a new chemical entity with its own potential pharmacological profile. This process is a classic example of xenobiotic metabolism.

Step 1: Epoxidation: The process is initiated by CYP450 enzymes, which catalyze the oxidation of the electron-rich 10,11-double bond on the central seven-membered ring of protriptyline. This reaction forms a highly reactive and electrophilic arene oxide intermediate, Protriptyline-10,11-epoxide. This type of reactive intermediate has been implicated in the idiosyncratic hepatotoxicity of some TCAs, as it can form covalent adducts with cellular macromolecules if not efficiently detoxified.[2][8]

Step 2: Enzymatic Hydrolysis: The epoxide intermediate is a substrate for the enzyme epoxide hydrolase. This enzyme catalyzes the addition of a water molecule across the epoxide ring, opening it to form the vicinal diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[4] This step is crucial for detoxification, as it converts the reactive epoxide into a more stable, polar, and water-soluble compound that can be more readily excreted by the kidneys.[3]

dot

Caption: Metabolic pathway of Protriptyline to its dihydrodiol metabolite.

Inferred Mechanism of Action of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Direct experimental data on the binding affinities and functional activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline are not available in the current body of scientific literature. However, by applying established principles of medicinal chemistry and pharmacology, we can infer a likely mechanistic profile.

Core Causality—The Impact of Increased Polarity: The most significant structural change from protriptyline to its dihydrodiol metabolite is the introduction of two hydroxyl (-OH) groups. This transformation has profound implications for the molecule's physicochemical properties, most notably a substantial increase in polarity.

Hypothesized Pharmacological Profile:

-

Reduced Blood-Brain Barrier (BBB) Penetration: Increased polarity generally correlates with decreased passive diffusion across the lipophilic BBB. Therefore, it is highly probable that 10,11-Dihydro-10,11-dihydroxy Protriptyline has a lower brain-to-plasma concentration ratio than the parent protriptyline. Its contribution to the central antidepressant effects may consequently be diminished.

-

Altered Transporter Affinity: The addition of the bulky and polar hydroxyl groups at the 10 and 11 positions could sterically hinder the optimal binding of the molecule to the monoamine transporters. It is reasonable to hypothesize that the affinity for both NET and SERT is reduced compared to the parent compound. However, given that hydroxylated metabolites of other TCAs can retain significant activity, it may still be a weak to moderate reuptake inhibitor.[3]

-

Significantly Reduced Off-Target Receptor Affinity: This is the most critical and confident inference. The binding sites for muscarinic, histaminic, and alpha-adrenergic receptors are typically more hydrophobic. The increased polarity of the diol metabolite would be energetically unfavorable for binding to these sites. Studies on other TCA metabolites, such as amitriptylinoxide, have shown that oxidized metabolites have dramatically lower affinities for these off-target receptors compared to the parent drug.[9] For instance, amitriptylinoxide's affinity for the muscarinic acetylcholine receptor is nearly 60 times weaker than that of amitriptyline.[9]

Table 2: Comparison of Known Protriptyline and Inferred Dihydrodiol Metabolite Profile

| Target | Protriptyline (Known Ki, nM) | 10,11-Dihydro-10,11-dihydroxy Protriptyline (Inferred Profile) | Rationale for Inference |

|---|---|---|---|

| NET | 1.41 | Reduced Affinity | Increased polarity and steric hindrance from diol group. |

| SERT | 19.6 | Reduced Affinity | Increased polarity and steric hindrance from diol group. |

| Muscarinic M1 | High | Significantly Reduced Affinity | Increased polarity is unfavorable for binding to hydrophobic receptor pocket. |

| Histamine H1 | High | Significantly Reduced Affinity | Increased polarity is unfavorable for binding to hydrophobic receptor pocket. |

| Alpha-1 Adrenergic | High | Significantly Reduced Affinity | Increased polarity is unfavorable for binding to hydrophobic receptor pocket. |

In essence, the metabolic conversion to the dihydrodiol likely serves as a detoxification pathway that not only prepares the molecule for excretion but also transforms it into a pharmacologically "cleaner" compound with a substantially reduced burden of anticholinergic, antihistaminic, and antiadrenergic side effects.

Experimental Protocols for Mechanistic Validation

To validate the inferred mechanism of action, the 10,11-Dihydro-10,11-dihydroxy Protriptyline reference standard, which is commercially available for research purposes, can be used in a series of in vitro assays.[10]

Protocol 1: Competitive Radioligand Binding Assay for NET and SERT Affinity

Objective: To determine the binding affinity (Ki) of the dihydrodiol metabolite for the human norepinephrine and serotonin transporters.

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing the human NET (hNET) or human SERT (hSERT) (e.g., HEK293 cells). Culture cells to confluence, harvest, and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

-

Radioligand Selection:

-

For hNET: Use [³H]Nisoxetine as the radioligand.

-

For hSERT: Use [³H]Citalopram as the radioligand.

-

-

Assay Setup: In a 96-well plate, add membrane preparations, the selected radioligand at a concentration near its Kd, and varying concentrations of the test compound (10,11-Dihydro-10,11-dihydroxy Protriptyline, ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a known non-radioactive inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a one-site competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The available evidence strongly suggests that 10,11-Dihydro-10,11-dihydroxy Protriptyline is a significant metabolite of protriptyline formed via an epoxide intermediate. While it is likely pharmacologically active, its primary role appears to be one of detoxification. The addition of two hydroxyl groups drastically increases its polarity, which is predicted to reduce its penetration into the central nervous system and significantly attenuate its affinity for the off-target receptors responsible for the classic TCA side effect profile.

This guide provides a robust, inferred mechanism of action based on established scientific principles. However, this inference must be confirmed by direct experimental evidence. Future research should prioritize the in vitro characterization of this metabolite's binding and functional activity at monoamine transporters and key off-target receptors. Such studies would provide a definitive understanding of its contribution to the clinical pharmacology of protriptyline and could offer insights into the design of future antidepressants with improved safety profiles.

References

-

Wikipedia. Protriptyline. [Link]

-

National Center for Biotechnology Information. Protriptyline - LiverTox. [Link]

-

ClinPGx. Protriptyline kinetics. [Link]

-

National Center for Biotechnology Information. Protriptyline - StatPearls. [Link]

-

ClinPGx. Metabolism of tricyclic antidepressants. [Link]

-

National Center for Biotechnology Information. Tricyclic Antidepressants - StatPearls. [Link]

-

National Center for Biotechnology Information. Protriptyline - PubChem. [Link]

-

ResearchGate. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. [Link]

-

PubMed. Pharmacokinetic aspects of protriptyline plasma levels. [Link]

-

PubMed. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. [Link]

-

PubMed. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. [Link]

-

Mayo Clinic. Tricyclic antidepressants. [Link]

Sources

- 1. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protriptyline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protriptyline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 10,11-Dihydro-10,11-Dihydroxy Protriptyline - SRIRAMCHEM [sriramchem.com]

The Metabolic Journey of Protriptyline: A Technical Guide to the Formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide elucidates the metabolic conversion of the tricyclic antidepressant protriptyline to its 10,11-dihydro-10,11-dihydroxy metabolite. Moving beyond a mere procedural outline, this document delves into the biochemical rationale, enzymatic players, and practical methodologies essential for investigating this critical biotransformation pathway. The following sections are structured to provide a comprehensive understanding, from the foundational pharmacology of protriptyline to the nuanced experimental designs required for its metabolic characterization.

Introduction: Protriptyline's Clinical Significance and Metabolic Imperatives

Protriptyline, a secondary amine tricyclic antidepressant (TCA), is recognized for its stimulating rather than sedating effects, setting it apart from many other TCAs.[1] Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin.[2] Like all xenobiotics, protriptyline undergoes extensive hepatic metabolism, a process that dictates its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.[3][4] Understanding these metabolic pathways is paramount for predicting clinical outcomes and ensuring patient safety. A key metabolic route for protriptyline involves the oxidation of its dibenzocycloheptene ring system, leading to the formation of the 10,11-dihydro-10,11-dihydroxy protriptyline metabolite. This guide focuses specifically on this biotransformation, a pathway of toxicological and pharmacological interest.

The Core Metabolic Pathway: A Two-Step Enzymatic Cascade

The conversion of protriptyline to its dihydrodiol metabolite is not a direct process but rather a sequential, two-step enzymatic reaction primarily occurring in the liver. This cascade involves an initial epoxidation followed by hydration.

Step 1: Cytochrome P450-Mediated Epoxidation

The first and rate-limiting step is the oxidation of the 10,11-double bond of the protriptyline molecule to form a reactive epoxide intermediate, protriptyline-10,11-epoxide. This reaction is catalyzed by the superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[5] These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds.[5]

While the specific CYP isozymes responsible for protriptyline epoxidation have not been definitively elucidated in dedicated studies, compelling evidence from structurally analogous TCAs, such as nortriptyline and amitriptyline, points towards the primary involvement of CYP2D6 .[6][7][8] Studies on nortriptyline have shown that its 10-hydroxylation (a related oxidative reaction) is mediated by a high-affinity component of CYP2D6 and a low-affinity component of CYP3A4.[6] Given the structural similarities, it is highly probable that CYP2D6 is the principal catalyst for protriptyline's 10,11-epoxidation, with potential minor contributions from other isoforms like CYP3A4, particularly at higher substrate concentrations. The genetic polymorphism of CYP2D6 is a critical consideration, as "poor metabolizers" may exhibit altered clearance and an increased risk of toxicity.[9][10]

Step 2: Epoxide Hydrolase-Mediated Dihydrodiol Formation

The protriptyline-10,11-epoxide intermediate is an electrophilic species that can potentially bind to cellular macromolecules, leading to toxicity.[3] To mitigate this, the epoxide is rapidly hydrolyzed to the more stable and water-soluble 10,11-dihydro-10,11-dihydroxy protriptyline. This detoxification step is catalyzed by epoxide hydrolases (EHs) .[11]

There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH).[12] While both can hydrolyze a wide range of epoxide substrates, their subcellular localization and substrate preferences differ. In the context of drug metabolism, mEH, located in the endoplasmic reticulum alongside CYP enzymes, is often the key player in detoxifying reactive epoxide intermediates formed during Phase I metabolism. The close proximity of mEH to the site of epoxide formation facilitates efficient quenching of the reactive intermediate.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential enzymatic conversion of protriptyline to its dihydrodiol metabolite.

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 3. Protriptyline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protriptyline - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 11. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Elucidating the Biological Activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protriptyline is a potent tricyclic antidepressant (TCA) whose clinical efficacy is primarily attributed to its potent inhibition of the norepinephrine transporter (NET).[1] Like most TCAs, protriptyline undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[2] One such metabolite, formed via an epoxide-diol pathway, is 10,11-Dihydro-10,11-dihydroxy Protriptyline. While the parent drug's pharmacology is well-documented, the specific biological activity of this dihydrodiol metabolite remains largely uncharacterized. This technical guide provides a comprehensive framework for the systematic investigation of 10,11-Dihydro-10,11-dihydroxy Protriptyline. It details the rationale behind key experimental choices and provides robust, step-by-step protocols for determining its potential pharmacological activity, from primary target engagement to off-target effects and general cytotoxicity. This document serves as a roadmap for researchers aiming to understand the contribution of this metabolite to the overall therapeutic and adverse effect profile of protriptyline.

Introduction: The Parent Compound and the Metabolic Question

Protriptyline, a secondary amine TCA, is distinguished from its counterparts by a more stimulating than sedating profile.[3] Its primary mechanism of action is the blockade of norepinephrine reuptake, with a significantly lower affinity for the serotonin transporter (SERT).[1] The affinity for the human norepinephrine transporter (NET) is reported to be 1.41 nM, while for the serotonin transporter (SERT) it is 19.6 nM.[1] This potent noradrenergic activity underlies its therapeutic efficacy in treating major depressive disorder.

However, the journey of a drug in the body rarely ends with the parent molecule. Protriptyline is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[2] These metabolic transformations can produce compounds that are pharmacologically active, inactive, or even toxic. Understanding the profile of major metabolites is therefore critical for a complete picture of a drug's in vivo action.

One key metabolic route for compounds with a dibenzocycloheptene ring, like protriptyline, is epoxidation across the 10,11-double bond, followed by enzymatic hydration to a dihydrodiol. This pathway leads to the formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline . The central question this guide addresses is: Is this metabolite an active pharmacological agent, a benign detoxification product, or a contributor to off-target effects?

The Metabolic Pathway: From Parent Drug to Dihydrodiol

The biotransformation of protriptyline to its dihydrodiol metabolite is a two-step enzymatic process predominantly occurring in the liver.

-

Step 1: Epoxidation. Cytochrome P450 enzymes, a superfamily of monooxygenases, catalyze the oxidation of the 10,11-double bond of the protriptyline core, forming a reactive 10,11-epoxide intermediate.[4]

-

Step 2: Hydrolysis. The enzyme soluble epoxide hydrolase (sEH) rapidly catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the more stable and polar trans-diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5] This diol is more water-soluble, facilitating its eventual renal excretion.

This metabolic cascade is a critical detoxification pathway, but it does not preclude the possibility of the intermediate or final products having biological activity.

Characterizing Biological Activity: A Multi-Tiered Approach

To comprehensively assess the biological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline (herein referred to as "the metabolite"), a hierarchical testing strategy is proposed. This strategy begins with evaluating the most probable targets based on the parent compound's pharmacology and progressively widens to include potential off-target interactions and cytotoxicity.

Tier 1: Primary Target Engagement Assays

The primary hypothesis is that the metabolite may retain affinity for the monoamine transporters, NET and SERT. Radioligand binding assays provide a direct measure of the affinity of a compound for a specific receptor or transporter site.

Causality Behind Experimental Choice: We use competition binding assays to determine the affinity (expressed as the inhibition constant, Ki) of the metabolite for the human NET and SERT. By comparing the Ki value of the metabolite to that of the parent drug, protriptyline, we can quantify any loss or retention of potency. A low nanomolar Ki would suggest the metabolite is a potent binder and potentially pharmacologically active at that transporter.

This protocol describes a method using cell membranes prepared from HEK-293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

-

Membrane Preparation:

-

Culture HEK-293 cells expressing hNET or hSERT to ~90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.

-

Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 20 minutes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

-

-

Competition Binding Assay:

-

Set up the assay in a 96-well plate. Each well will contain:

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).

-

A fixed concentration of radioligand:

-

For hNET: ~1 nM [³H]-Nisoxetine.[6]

-

For hSERT: ~0.5 nM [³H]-Citalopram.

-

-

Cell membranes (10-20 µg protein/well).

-

Varying concentrations of competitor (protriptyline or the metabolite, typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Define Total Binding wells (containing only radioligand and membranes).

-

Define Non-Specific Binding (NSB) wells (containing radioligand, membranes, and a high concentration of a known inhibitor, e.g., 10 µM Desipramine for hNET, 10 µM Fluoxetine for hSERT).

-

-

Incubation and Filtration:

-

Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature).[6]

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Data Analysis:

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Tier 2: Functional Activity Assessment

While binding indicates affinity, it does not confirm functional effect (i.e., inhibition or stimulation). A neurotransmitter uptake assay provides this crucial functional data.

Causality Behind Experimental Choice: This assay directly measures the ability of the metabolite to block the function of the norepinephrine transporter. We will use synaptosomes, which are resealed nerve terminals that contain functional transporters, providing a more physiologically relevant system than isolated membranes.[7] A reduction in the uptake of radiolabeled norepinephrine in the presence of the metabolite confirms it as a functional inhibitor.

-

Synaptosome Preparation:

-

Humanely euthanize a rat and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.[8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cell debris (P1 pellet).

-

Centrifuge the resulting supernatant (S1) at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).

-

Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with either vehicle, protriptyline, or the metabolite across a range of concentrations.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (e.g., 10-20 nM).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove external radioactivity.

-

Determine non-specific uptake in parallel tubes incubated at 4°C or in the presence of a high concentration of a standard inhibitor like Desipramine.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters via liquid scintillation counting.

-

Calculate the specific uptake at each drug concentration.

-

Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

-

| Compound | NET Binding Ki (nM) | NE Uptake IC₅₀ (nM) |

| Protriptyline (Reference) | 1.41[1] | To Be Determined |

| 10,11-Dihydro-10,11-dihydroxy Protriptyline | To Be Determined | To Be Determined |

Tier 3: Off-Target Profiling and Cytotoxicity

TCAs are known for their broad receptor-binding profile, which contributes to many of their side effects.[9] Common off-targets include histaminergic (H₁), muscarinic cholinergic (M₁₋₅), and adrenergic (α₁) receptors. It is crucial to determine if the metabolite retains or loses affinity for these sites. Furthermore, the metabolic process, particularly the formation of an epoxide intermediate, can sometimes lead to cellular toxicity.

Causality Behind Experimental Choice: A broad receptor binding panel (often outsourced to specialized vendors) provides an efficient way to screen the metabolite against dozens of clinically relevant off-targets. For cytotoxicity, the MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10] A significant reduction in cell viability would flag the metabolite as a potential toxicant.

-

Cell Culture:

-

Seed a metabolically active cell line (e.g., HepG2, a human liver cell line, or SH-SY5Y, a human neuroblastoma line) into a 96-well plate at an appropriate density (e.g., 10,000 cells/well).

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the metabolite or protriptyline (e.g., from 0.1 µM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[11]

-

Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully remove the media and add a solubilizing agent (e.g., DMSO or a buffered detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution on a plate reader, typically at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot percent viability against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% cytotoxicity).

-

Data Interpretation and Future Directions

The data generated from this three-tiered approach will allow for a comprehensive classification of the metabolite's biological activity.

-

Scenario 1: Active Metabolite. If the metabolite displays potent Ki and IC₅₀ values at NET (e.g., <100 nM), it should be considered an active metabolite that likely contributes to the therapeutic effect of protriptyline.

-

Scenario 2: Inactive Metabolite. If the metabolite shows significantly reduced affinity and functional activity (>100-fold weaker than protriptyline) at monoamine transporters and has low affinity for off-targets, it can be classified as a largely inactive detoxification product.

-

Scenario 3: Off-Target Activity. The metabolite might lose affinity for NET but retain or gain affinity for off-targets like the muscarinic M₁ receptor. This would suggest it could contribute to the side-effect profile (e.g., anticholinergic effects) without contributing to the therapeutic action.

-

Scenario 4: Cytotoxic Metabolite. If the metabolite shows a low CC₅₀ value in the MTT assay, this would raise concerns about its potential to cause cellular damage, warranting further toxicological investigation.

Based on these findings, future research could involve pharmacokinetic studies to determine the plasma and brain concentrations of the metabolite in vivo, allowing for a direct correlation between its potency and its physiological concentrations.

Conclusion

The systematic biological evaluation of drug metabolites is a cornerstone of modern drug development and pharmacology. While 10,11-Dihydro-10,11-dihydroxy Protriptyline is a predicted and identified product of protriptyline metabolism, its pharmacological significance is unknown. By employing the hierarchical approach detailed in this guide—combining high-fidelity binding assays, functional assessments, and safety profiling—researchers can definitively characterize its biological activity. This knowledge is essential for fully understanding the clinical pharmacology of protriptyline, potentially explaining inter-individual variability in response and side effects, and refining our understanding of the complete lifecycle of this important antidepressant drug.

References

-

Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 23(5), 580-584. [Link]

-

National Center for Biotechnology Information. (n.d.). Protriptyline Hydrochloride. In PubChem. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Protriptyline. In Wikipedia. Retrieved from [Link]

-

Dhaliwal, G., & Rosani, A. (2023). Protriptyline. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (n.d.). Protriptyline Monograph for Professionals. Retrieved from [Link]

-

Node, K., Huo, Y., Ruan, X., Yang, B., Spiecker, M., Ley, K., Zeldin, D. C., & Liao, J. K. (1999). Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science, 285(5431), 1276-1279. [Link]

-

Snyder, S. H., & Coyle, J. T. (1969). Regional differences in H3-norepinephrine and H3-dopamine uptake into rat brain homogenates. Journal of Pharmacology and Experimental Therapeutics, 165(1), 78-86. [Link]

-

Ziegler, V. E., Biggs, J. T., & Arroyo, J. R. (1976). Protriptyline and imipramine: a controlled study. Journal of Clinical Pharmacology, 16(10 Pt 1), 589-595. [Link]

-

Reith, M. E., Berglund, A., & Cha, J. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 71-80. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Bortolato, M., Chen, K., & Shih, J. C. (2012). The role of soluble epoxide hydrolase and its inhibitors in depression. Journal of Affective Disorders, 136(3), 1039-1051. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 237-251. [Link]

-

Maj, J., Sowińska, H., & Baran, L. (1984). Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. European Journal of Pharmacology, 100(2), 221-225. [Link]

-

John, C. S., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Feinberg, M. (2024). Tricyclic Antidepressants (TCA). In PsychDB. Retrieved from [Link]

-

Inaba, T., & Umeda, T. (1979). Cytochrome P-450 derived epoxidized fatty acids as a therapeutic tool against neuroinflammatory diseases. Drug Metabolism and Disposition, 7(5), 336-338. [Link]

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. In Springer Nature Experiments. Retrieved from [Link]

-

Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? Methods in Molecular Biology, 1232, 29-45. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. psychdb.com [psychdb.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Discovery and History of Protriptyline Metabolites

Introduction

Protriptyline, a secondary amine tricyclic antidepressant (TCA), has been a subject of pharmacological interest since its development by Merck and subsequent patenting in 1962.[1] Initially introduced for the treatment of depression in 1966, its energizing properties, in contrast to the sedative effects of many other TCAs, have led to its use in conditions such as narcolepsy.[1][2] Like other TCAs, protriptyline's therapeutic effects are attributed to its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain.[3][4] The biotransformation of protriptyline in the body results in the formation of various metabolites, the discovery and characterization of which have been crucial for understanding its complete pharmacological profile, including efficacy, potential for drug-drug interactions, and adverse effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of protriptyline metabolites, detailing the metabolic pathways, analytical methodologies for their identification, and their clinical significance for researchers, scientists, and drug development professionals.

A Historical Perspective on the Elucidation of Protriptyline's Metabolic Fate

The journey to understand the metabolism of protriptyline began with early studies in the 1960s, shortly after its introduction into clinical practice. Initial metabolic studies indicated that protriptyline is well absorbed and undergoes significant hepatic transformation.[3][4] These preliminary investigations in animal models and humans laid the groundwork for more detailed structural elucidation of its metabolic products in the following decades.

A significant step forward came with the use of radiolabeled protriptyline, which allowed researchers to trace the drug's disposition and excretion. These studies revealed that a substantial portion of the administered dose was metabolized before being excreted in the urine.[3] Early research pointed towards two primary metabolic routes for TCAs in general: N-demethylation and hydroxylation of the dibenzocycloheptene ring system. For protriptyline, a secondary amine, N-demethylation leads to the formation of its primary amine analog.

The 1970s saw the application of more sophisticated analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectrometry, which were instrumental in definitively identifying specific metabolites. A key discovery during this period was the identification of epoxide metabolites in rat urine.[5] Researchers characterized 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene and its N-desmethyl analog, which together accounted for a significant portion of the urinary radioactivity.[5] This finding highlighted the importance of the 10,11-double bond in the dibenzocycloheptene ring as a site for metabolic attack.

Further investigations in various species, including humans, dogs, and miniature pigs, confirmed the oxidation of this double bond as a major metabolic pathway.[1] These studies led to the identification of a dihydrodiol metabolite and a rearrangement product, suggesting the formation of an intermediate epoxide.[1] Additionally, 10-hydroxyprotriptyline and 10,11-dihydroxyprotriptyline were identified as urinary metabolites in these species, further solidifying the importance of ring hydroxylation in the biotransformation of protriptyline.[1]

The advent of molecular biology and enzymology in the latter part of the 20th century allowed for the identification of the specific enzymes responsible for these metabolic transformations. The cytochrome P450 (CYP) superfamily of enzymes was identified as the primary catalyst for the oxidative metabolism of TCAs. Specifically, CYP2D6 was found to be a key enzyme in the hydroxylation of many TCAs, and its genetic polymorphism was recognized as a major contributor to the inter-individual variability in drug response and side effects.[6][7] This discovery had significant clinical implications, explaining why some individuals are "poor metabolizers" and experience higher plasma concentrations and an increased risk of toxicity.[4]

Metabolic Pathways of Protriptyline

The metabolism of protriptyline is complex, involving several enzymatic reactions that lead to the formation of a variety of metabolites. The primary site of this biotransformation is the liver.[3] The main metabolic pathways are N-demethylation and oxidation of the dibenzocycloheptene ring system, primarily at the 10 and 11 positions.

Key Metabolic Reactions:

-

N-Demethylation: The secondary amine group of protriptyline can be demethylated to form its primary amine metabolite, N-desmethylprotriptyline. While not as extensively studied as the parent compound, this metabolite may possess pharmacological activity.

-

Hydroxylation: The dibenzocycloheptene ring is susceptible to hydroxylation, primarily at the 10-position, to form 10-hydroxyprotriptyline. This reaction is largely mediated by the polymorphic enzyme CYP2D6.[6][7] This hydroxylated metabolite can be further metabolized.

-

Epoxidation and Diol Formation: The double bond at the 10 and 11 positions can undergo epoxidation to form an unstable epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to form the more stable 10,11-dihydro-10,11-dihydroxyprotriptyline (a dihydrodiol).[1]

-

Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted in the urine.

The following diagram illustrates the primary metabolic pathways of protriptyline:

Caption: Primary metabolic pathways of protriptyline.

Analytical Methodologies for the Identification and Quantification of Protriptyline and its Metabolites

The characterization of protriptyline's metabolic profile has been heavily reliant on the advancement of analytical chemistry. A variety of techniques have been employed over the years, each with its own advantages in terms of sensitivity, specificity, and throughput. For researchers and drug development professionals, the choice of analytical method is critical for obtaining reliable pharmacokinetic and metabolic data.

Evolution of Analytical Techniques

Early studies on TCA metabolism utilized less specific methods such as spectrophotometry and thin-layer chromatography (TLC). While useful for initial investigations, these techniques often lacked the resolution and sensitivity required for the definitive identification and quantification of multiple metabolites in complex biological matrices.

The advent of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the analysis of TCAs and their metabolites.[8] GC, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), offered high separation efficiency and sensitivity. HPLC, with its versatility in stationary and mobile phases, became the workhorse for the analysis of these relatively polar and thermally labile compounds.

Modern Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, the gold standard for the quantification of protriptyline and its metabolites in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This technique combines the superior separation capabilities of ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and specificity of tandem mass spectrometry.

A Representative UPLC-MS/MS Protocol for the Analysis of Protriptyline and its Metabolites in Human Plasma:

The following is a generalized protocol that can be adapted and optimized for specific research needs.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of protriptyline).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for injection.

2. UPLC Conditions:

-

Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is typically used for efficient separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is employed to elute protriptyline and its metabolites with varying polarities.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for TCAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for protriptyline and each of its metabolites, as well as the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Protriptyline | 264.2 | 233.1 |

| N-Desmethylprotriptyline | 250.2 | 219.1 |

| 10-Hydroxyprotriptyline | 280.2 | 207.1 |

| 10,11-Dihydroxyprotriptyline | 296.2 | 223.1 |

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

Workflow Diagram for UPLC-MS/MS Analysis:

Caption: A typical workflow for the analysis of protriptyline and its metabolites.

Pharmacological Activity and Clinical Significance of Protriptyline Metabolites

The formation of metabolites can significantly impact the overall pharmacological profile of a drug. Metabolites can be active, inactive, or even toxic. Understanding the activity of protriptyline's metabolites is crucial for predicting its therapeutic effects and potential for adverse reactions.

| Metabolite | Known/Suspected Pharmacological Activity | Clinical Significance |

| N-Desmethylprotriptyline | Likely retains some activity as a norepinephrine and serotonin reuptake inhibitor, similar to other desmethyl-TCAs.[6] | May contribute to the overall antidepressant effect of protriptyline. Its formation and clearance could be influenced by other drugs, leading to potential drug-drug interactions. |

| 10-Hydroxyprotriptyline | The pharmacological activity is not as well-characterized as the parent drug, but hydroxylated TCA metabolites are often less active at neurotransmitter transporters. However, they may have increased cardiotoxicity.[7] | Formation is dependent on the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations. "Poor metabolizers" may have higher levels of the parent drug and lower levels of this metabolite, potentially altering the therapeutic and side-effect profile.[4] |

| 10,11-Dihydroxyprotriptyline | Generally considered to be pharmacologically less active and more polar, facilitating excretion. | Represents a detoxification pathway. Its formation is dependent on the initial epoxidation step. |

| 10,11-Epoxyprotriptyline | As an epoxide, this is a reactive intermediate. | Reactive intermediates can potentially bind to cellular macromolecules, which has been suggested as a mechanism for idiosyncratic drug-induced liver injury with some TCAs.[12] |

The clinical implications of protriptyline metabolism are significant, particularly in the context of personalized medicine. Genetic testing for CYP2D6 polymorphisms can help identify patients who may be at risk for altered metabolism and may require dose adjustments to optimize efficacy and minimize adverse effects. Furthermore, co-administration of drugs that are inhibitors or inducers of CYP2D6 can lead to clinically significant drug-drug interactions, altering the plasma concentrations of protriptyline and its active metabolites.

Conclusion

The study of protriptyline metabolism has evolved from initial observations of its biotransformation to a detailed understanding of the specific metabolites formed and the enzymes involved. This journey, spanning several decades, has been driven by advancements in analytical technology and a growing appreciation for the role of pharmacogenetics in drug response. For researchers and drug development professionals, a thorough understanding of the discovery and history of protriptyline metabolites provides a critical framework for ongoing research, including the development of safer and more effective antidepressants, the investigation of drug-drug interactions, and the implementation of personalized medicine strategies in the treatment of depression and other neurological disorders. The continued application of advanced analytical techniques will undoubtedly lead to an even more refined understanding of the complex interplay between protriptyline, its metabolites, and the human body.

References

-

Protriptyline. PubChem. [Link]

-

Protriptyline. In: Wikipedia. ; 2023. [Link]

-

Protriptyline kinetics. ClinPGx. [Link]

-

Protriptyline. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

-

Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. ResearchGate. [Link]

-

Hucker HB, Stauffer SC, White SD, Rhodes RE, Arison BH, Vandenheuvel WJ. Epoxide metabolites of protriptyline in rat urine. Drug Metab Dispos. 1978;6(5):547-553. [Link]

-

Protriptyline. StatPearls. [Link]

-

Protriptyline: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Protriptyline Monograph for Professionals. Drugs.com. [Link]

-

Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information. [Link]

-

Setapar SHM, Yusoof M, Ahmad Kazi A, Hussain MI, Ullah Khan I. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. 2013;5(3):79-85. [Link]

-

Rudorfer MV, Potter WZ. Metabolism of tricyclic antidepressants. Cell Mol Neurobiol. 1999;19(3):373-409. [Link]

-

Hicks JK, Swen JJ, Thorn CF, et al. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. ClinPGx. [Link]

-

Patteet L, Maudens KE, Sabbe B, Neels H. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules. 2020;25(24):5956. [Link]

-

The role of CYP2D6 in the metabolism of antidepressants. GSC Online Press. [Link]

-

Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. [Link]

-

UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. Arabian Journal of Chemistry. [Link]

-

Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

Sources

- 1. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protriptyline - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Epoxide metabolites of protriptyline in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions - Arabian Journal of Chemistry [arabjchem.org]

- 12. Protriptyline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Pharmacological Significance of 10,11-Dihydro-10,11-dihydroxy Protriptyline: A Core Metabolite in Antidepressant Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protriptyline, a second-generation tricyclic antidepressant (TCA), has long been utilized in the management of major depressive disorder. While the pharmacological activity of the parent drug is well-documented, the contribution of its metabolites to its overall therapeutic and adverse effect profile remains an area of active investigation. This technical guide delves into the core pharmacological role of a key metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline. Synthesizing available data and drawing upon established principles of TCA metabolism and pharmacology, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its formation, putative mechanism of action, potential clinical significance, and the experimental methodologies required for its characterization.

Introduction: The Clinical Landscape of Protriptyline and the Imperative of Metabolite Profiling

Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant.[1] Unlike many other TCAs, protriptyline often exhibits energizing rather than sedating properties.[2] Its primary therapeutic application is in the treatment of major depressive disorder, particularly in patients who are withdrawn and anergic.[3] The accepted mechanism of action for protriptyline, like other TCAs, involves the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[1][4]

However, the clinical pharmacology of protriptyline is not solely dictated by the parent compound. The metabolism of tricyclic antidepressants is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, and results in the formation of numerous metabolites.[5][6] These metabolites can be pharmacologically active, contributing significantly to both the therapeutic efficacy and the adverse effect profile of the drug.[5][7] Therefore, a comprehensive understanding of the pharmacological roles of major metabolites is critical for optimizing therapeutic strategies and for the development of novel antidepressants with improved safety and efficacy profiles. One such pivotal metabolite is 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Metabolic Genesis: The Biotransformation of Protriptyline

The journey from the parent drug to its dihydroxylated metabolite is a critical step in its pharmacological lifecycle. This transformation is primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system.

The Central Role of Aromatic Hydroxylation

Aromatic hydroxylation is a key metabolic pathway for tricyclic antidepressants.[6] In the case of protriptyline, this process leads to the formation of hydroxylated derivatives. While specific data for protriptyline is limited, extensive research on the structurally similar TCA, nortriptyline, has demonstrated that 10-hydroxylation is a major metabolic route.[8][9] This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6, with a smaller contribution from CYP3A4 at higher concentrations.[8] Given the structural similarities, it is highly probable that CYP2D6 is the primary enzyme responsible for the hydroxylation of protriptyline at the 10- and 11-positions, leading to the formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the rate of TCA metabolism, affecting both efficacy and toxicity.[10] Patients who are "poor metabolizers" may have reduced formation of hydroxylated metabolites, while "ultrarapid metabolizers" may have higher concentrations of these metabolites.[9]

The following diagram illustrates the proposed metabolic pathway:

Caption: Proposed metabolic pathway of Protriptyline to its dihydroxy metabolite.

Unveiling the Pharmacological Activity: A Focus on Neurotransmitter Reuptake Inhibition

While direct pharmacological data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is scarce, compelling evidence from studies on hydroxylated metabolites of other TCAs provides a strong basis for its putative mechanism of action.

Inhibition of Norepinephrine and Serotonin Transporters

Studies on hydroxylated metabolites of imipramine, desipramine, chlorimipramine, and nortriptyline have consistently demonstrated that these compounds retain significant activity as inhibitors of norepinephrine and serotonin reuptake, often to a similar extent as the parent drug.[11] The structurally analogous metabolite, 10-hydroxy-nortriptyline, has been shown to be a potent inhibitor of noradrenaline uptake both in vitro and in vivo.[12][13] This inhibition of the norepinephrine transporter (NET) is a hallmark of the antidepressant activity of most TCAs.

Furthermore, there is evidence to suggest that hydroxylated metabolites may exhibit a more selective pharmacological profile. For instance, 10-hydroxy-nortriptyline is a more selective inhibitor of noradrenergic neurons compared to its parent compound, with less potent effects on the serotonin transporter (SERT).[13] This increased selectivity could potentially translate to a different side-effect profile. It is therefore highly probable that 10,11-Dihydro-10,11-dihydroxy Protriptyline is an active inhibitor of NET and may contribute significantly to the overall noradrenergic effects of protriptyline treatment.

Reduced Anticholinergic Activity